(2-Bromoethyl)phosphonic dichloride
Description
Contextual Significance within Halogenated Organophosphorus Compounds
Halogenated organophosphorus compounds are a broad class of chemicals with significant industrial and academic relevance. They are widely utilized as flame retardants, pesticides, and plasticizers. scispace.comchemicalbook.com Compounds with similar structures to (2-Bromoethyl)phosphonic dichloride are often precursors or analogues to these commercially important substances. ontosight.ai For instance, tris(2-chloroethyl) phosphate (B84403) (TCEP) and tris(1-chloro-2-propyl) phosphate (TCPP) are well-known flame retardants found in numerous consumer products. scispace.com
The presence of both a halogen on the alkyl chain (bromine) and chlorine atoms on the phosphorus center gives this compound a high degree of reactivity, making it a versatile building block for the synthesis of more complex molecules. Its derivatives, such as esters, are used to create novel compounds for potential use in medicinal and agricultural chemistry. ontosight.ai The study of such halogenated compounds is also driven by environmental interest, as researchers seek to understand the fate and impact of this class of chemicals. scispace.com
Historical Development of Research on β-Haloethylphosphonic Derivatives
The synthesis of alkylphosphonyl dichlorides, the family to which this compound belongs, has historical roots in several key named reactions in organophosphorus chemistry. A foundational method is the Clay-Kinnear-Perren reaction . First reported by John P. Clay in 1951 and later expanded upon by A. M. Kinnear and E. A. Perren, this reaction synthesizes alkylphosphonyl dichlorides from an alkyl halide, phosphorus trichloride (B1173362) (PCl₃), and an aluminium chloride (AlCl₃) catalyst. wikipedia.org The reaction proceeds through the formation of an alkyltrichlorophosphonium tetrachloroaluminate salt ([RPCl₃]⁺[AlCl₄]⁻), which is then hydrolyzed to yield the desired alkylphosphonyl dichloride (RP(O)Cl₂). wikipedia.org This method provided a direct route to establishing the P-C bond for a variety of alkyl groups.
Another significant contribution came from Martin Kabachnik and T.A. Medved in 1959. They developed a synthesis for (2-chloroethyl)phosphonic dichloride (ClCH₂CH₂P(O)Cl₂), a close analogue of the title compound. Their process involved the reaction of phosphorus trichloride with an epoxide (oxirane), followed by rearrangement and subsequent reaction with thionyl chloride to yield the phosphonic dichloride. mdpi.com These pioneering methods laid the groundwork for accessing β-haloethylphosphonic derivatives and their subsequent exploration in chemical synthesis.
Structural Analysis of the P-C Bond and Halogen Substituent Influence
The structure of this compound is defined by a tetrahedral phosphorus atom bonded to an oxygen atom, two chlorine atoms, and the carbon atom of the ethyl group. The key features influencing its chemical behavior are the phosphorus-carbon (P-C) bond and the effects of the halogen substituents.
The P-C bond is a strong covalent linkage that is relatively stable to hydrolysis compared to the phosphorus-halogen bonds. The electronegativity of the atoms bonded to phosphorus significantly influences the polarity and reactivity of the entire molecule. The highly electronegative chlorine and oxygen atoms draw electron density away from the phosphorus atom, making it highly electrophilic and susceptible to nucleophilic attack. This is the basis for its utility as a synthetic intermediate, where the chlorine atoms are readily displaced by nucleophiles like alcohols or amines to form phosphonate (B1237965) esters or phosphonic amides.
The bromine atom on the ethyl group also plays a crucial role. As a halogen, it exerts an electron-withdrawing inductive effect, which can influence the reactivity of the P-C bond and the acidity of adjacent protons. The presence of the C-Br bond also introduces another reactive site into the molecule, allowing for subsequent chemical modifications, such as elimination or substitution reactions, at the ethyl chain. The combined influence of the chloro and bromo substituents results in a highly functionalized and reactive molecule.
Table 1: Physicochemical Properties of (2-Bromoethyl)phosphonic Acid and its Diethyl Ester This table presents data for the parent phosphonic acid and its diethyl ester, which are common derivatives of this compound.
| Property | (2-Bromoethyl)phosphonic acid sigmaaldrich.com | Diethyl (2-bromoethyl)phosphonate sigmaaldrich.comnih.govchemsrc.com |
| CAS Number | 999-82-6 | 5324-30-1 |
| Molecular Formula | C₂H₆BrO₃P | C₆H₁₄BrO₃P |
| Molecular Weight | 188.95 g/mol | 245.05 g/mol |
| Physical Form | Solid | Liquid |
| Boiling Point | Not available | 75 °C @ 1 mmHg |
| Density | Not available | 1.348 g/mL at 25 °C |
Overview of Research Trajectories and Academic Relevance
Current research involving β-haloethylphosphonates, including derivatives of this compound, is primarily focused on their application in synthetic chemistry. The high reactivity of the phosphonic dichloride functionality allows it to serve as a versatile precursor to a wide range of other organophosphorus compounds.
A major research trajectory is its use as an intermediate for creating more elaborate molecules with potential biological activity. ontosight.ai For example, its ester derivatives, like diethyl (2-bromoethyl)phosphonate, are employed in a variety of coupling reactions to build larger molecular frameworks. sigmaaldrich.com These reactions include:
Radical coupling
Click-chemistry
Negishi alkyl-aryl cross-coupling
These synthetic routes are relevant to the fields of medicinal chemistry and materials science. For instance, phosphonic acids are known to be effective binders to metal oxides, and their hydrolytically stable nature makes them of interest for applications such as dental adhesives or coatings for nanoparticles. sigmaaldrich.com The academic relevance of this compound and its derivatives lies in their ability to act as foundational building blocks for synthesizing novel phosphonates with tailored properties for a wide array of scientific applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
28482-01-1 |
|---|---|
Molecular Formula |
C2H4BrCl2OP |
Molecular Weight |
225.83 g/mol |
IUPAC Name |
1-bromo-2-dichlorophosphorylethane |
InChI |
InChI=1S/C2H4BrCl2OP/c3-1-2-7(4,5)6/h1-2H2 |
InChI Key |
PJGSXAZUFMCQKA-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)P(=O)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Preparation of 2 Bromoethyl Phosphonic Dichloride
Established Synthetic Pathways to Phosphonic Dichlorides
The preparation of phosphonic dichlorides, including (2-Bromoethyl)phosphonic dichloride, often relies on fundamental reactions involving phosphorus trihalides and subsequent modifications.
Phosphorus Trihalide Reactions with Ethylene (B1197577) Derivatives
A common approach for creating the phosphonic dichloride functional group involves the reaction of phosphorus trichloride (B1173362) with ethylene derivatives. For instance, the reaction of trans-1,2-dichloroethylene (B151667) with a mixture of phosphorus trichloride and oxygen has been reported. rsc.org While this reaction was initially thought to produce the corresponding phosphonyl dichloride, further investigation revealed the major product to be a phosphate (B84403) derivative, with the desired phosphonyl dichloride formed in only trace amounts. rsc.org This highlights a potential challenge in directly forming the C-P bond and the desired oxidation state at the phosphorus center using this method.
Another relevant synthetic route involves the reaction of phosphorus trichloride with ethylene oxide, which yields tris(2-chloroethyl) phosphite (B83602). This intermediate can then be rearranged to form bis(2-chloroethyl)-2-chloroethylphosphonate. Subsequent reaction with thionyl chloride, catalyzed by triphenyl phosphine (B1218219) oxide, can then produce 2-chloroethyl-phosphonic dichloride. mdpi.com This multi-step process provides an alternative pathway to a closely related haloalkylphosphonic dichloride.
Halogen Exchange Reactions for Brominated Analogs
Halogen exchange reactions, such as the Finkelstein reaction, provide a viable method for converting chloro-alkane derivatives into their bromo- or iodo- counterparts. nih.govyoutube.comyoutube.com This strategy is particularly useful when the corresponding chlorinated precursor is more readily accessible. In the context of synthesizing this compound, a precursor like (2-chloroethyl)phosphonic dichloride could potentially be converted to the desired brominated analog. These reactions typically employ a metal halide, such as sodium iodide in a polar aprotic solvent like acetone (B3395972) or DMSO, to facilitate the exchange. youtube.com While the direct application to this compound is not extensively detailed in the provided results, the principle of halogen exchange is a well-established synthetic tool in organic chemistry. nih.gov The use of supported molten quaternary phosphonium (B103445) salts as catalysts for gas-phase halogen exchange between alkyl chlorides and bromides has also been reported, offering a potentially more economical and scalable approach. nih.gov
Precursor Compounds and Their Derivatization Routes
The synthesis of this compound can also be approached through the modification of pre-existing phosphonate (B1237965) compounds.
Synthesis from Diethyl (2-Bromoethyl)phosphonate Analogues
Diethyl (2-bromoethyl)phosphonate is a key precursor that can be converted to the target phosphonic dichloride. sigmaaldrich.comnih.gov The synthesis of this diethyl ester is often achieved through the Michaelis-Arbuzov reaction, where triethyl phosphite is reacted with 1,2-dibromoethane. chemsrc.comunive.it This reaction requires careful control of conditions to favor the formation of the desired mono-phosphonate and minimize the production of di-phosphonate byproducts. unive.it
Once obtained, the diethyl ester can be hydrolyzed to the corresponding phosphonic acid. For example, refluxing diethyl (2-bromoethyl)phosphonate with hydrobromic acid can yield (2-bromoethyl)phosphonic acid. prepchem.com Subsequent chlorination of this phosphonic acid, for instance, using a reagent like thionyl chloride, would be a logical step to afford the final this compound.
Routes Involving (2-Haloethyl)dichlorophosphonates
Another synthetic strategy involves the use of (2-haloethyl)dichlorophosphonates as intermediates. For example, 2-bromoethyl dichlorophosphate (B8581778) can be synthesized by reacting 2-bromoethanol (B42945) with phosphorus oxychloride in dichloromethane. chemicalbook.com This reaction has been reported to proceed with a high yield of 90% after vacuum distillation. chemicalbook.com While this provides the dichlorophosphate, further transformation would be necessary to obtain the phosphonic dichloride.
Alternatively, as mentioned earlier, 2-chloroethylphosphonic dichloride can be synthesized from the reaction of bis(2-chloroethyl)-2-chloroethylphosphonate with thionyl chloride. mdpi.com This chlorinated analog could then potentially undergo a halogen exchange reaction to yield this compound.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound and its precursors is highly dependent on the reaction conditions. For the Michaelis-Arbuzov reaction to produce diethyl ω-bromoalkylphosphonates, optimization studies have been conducted. unive.itresearchgate.net These studies highlight the importance of temperature control and the rate of addition of the phosphite to maximize the yield of the desired monosubstituted product and minimize side reactions. unive.itresearchgate.net For instance, performing the reaction at 140°C with controlled addition of triethyl phosphite has been shown to be effective. unive.itresearchgate.net
In the synthesis of 2-bromoethyl dichlorophosphate, the reaction of 2-bromoethanol with phosphorus oxychloride in dichloromethane, followed by reflux and vacuum distillation, resulted in a 90% yield. chemicalbook.com This demonstrates that careful control of the reaction and purification steps is crucial for achieving high yields.
The purification of phosphonate esters and their derivatives is also a critical factor in obtaining high-purity products. Techniques such as vacuum distillation and column chromatography are commonly employed. orgsyn.orgorgsyn.org However, thermal decomposition can be a concern during distillation, potentially leading to lower yields. orgsyn.org
Below is a table summarizing some of the reported yields for key synthetic steps related to the preparation of this compound and its precursors.
| Product | Reactants | Reaction Conditions | Yield | Reference |
| 2-Bromoethyl dichlorophosphate | 2-Bromoethanol, Phosphorus oxychloride | Dichloromethane, Reflux, Vacuum distillation | 90% | chemicalbook.com |
| Diethyl 5-bromopentylphosphonate | 1,5-Dibromopentane, Triethyl phosphite | 140°C | 40% | unive.it |
| Diethyl 6-bromohexylphosphonate | 1,6-Dibromohexane, Triethyl phosphite | 140°C | 20% | unive.it |
| Ethylphosphonic acid bis-(2,2,2-trifluoroethyl) ester | Ethylphosphonic dichloride, 2,2,2-Trifluoroethanol | - | 89% | orgsyn.org |
Isolation and Purification Techniques for Dichloride Species
The successful synthesis of this compound is critically dependent on effective isolation and purification methodologies. Due to the reactive nature of the phosphorus-chlorine bonds, which are susceptible to hydrolysis, and the potential for thermal decomposition, these procedures must be conducted with care. The primary goal is to separate the desired dichloride from unreacted starting materials, catalysts, solvents, and reaction byproducts. The main techniques employed for the purification of this and related organophosphonyl dichlorides are the removal of volatile byproducts followed by vacuum distillation.
Removal of Volatile Impurities
Following the initial reaction to form the phosphonic dichloride, the crude product mixture often contains volatile impurities. These can include excess chlorinating agents, such as thionyl chloride or oxalyl chloride, and solvents used in the reaction.
A common and effective method for the removal of these components is rotary evaporation. This technique reduces the pressure, allowing for the gentle removal of volatile substances at a lower temperature, thereby minimizing the risk of thermal degradation of the target compound. In instances where highly volatile but high-boiling reagents like thionyl chloride are used, co-evaporation can be beneficial. This involves adding a solvent with a suitable boiling point, such as toluene, to the crude mixture and then removing it under reduced pressure. The process is often repeated to ensure the complete removal of the unwanted reagent.
Fractional Distillation under Reduced Pressure
The principal method for obtaining high-purity this compound is fractional distillation under reduced pressure (vacuum distillation). This technique is essential because organophosphonyl dichlorides can be thermally unstable and may decompose at the high temperatures required for distillation at atmospheric pressure. By significantly reducing the pressure, the boiling point of the compound is lowered to a temperature at which it can be safely distilled.
The distillation is typically performed using a short-path apparatus to minimize the surface area and time the compound spends at elevated temperatures. A forerun containing any remaining volatile impurities is first collected before the main fraction containing the purified phosphonic dichloride is isolated.
Chromatographic Methods
While distillation is the most common purification technique for phosphonic dichlorides, chromatographic methods represent a potential alternative for analysis and, in some cases, purification.
Gas Chromatography (GC): GC is a powerful analytical tool for assessing the purity of volatile phosphorus compounds. It can be used to detect and quantify impurities in the final product. sigmaaldrich.com
Column Chromatography: For less volatile or highly sensitive compounds, column chromatography over silica (B1680970) gel can be employed. The crude product is loaded onto a column and eluted with a suitable solvent system, often a gradient of non-polar and more polar solvents like hexanes and ethyl acetate. However, the reactivity of the P-Cl bonds with the hydroxyl groups on the surface of silica gel can be a significant issue, potentially leading to decomposition of the product on the column. This makes it a less common choice for the purification of phosphonic dichlorides compared to their more stable ester derivatives.
Interactive Data Table: Physical Properties of (2-Bromoethyl)phosphonate Derivatives
The following table summarizes key physical data for compounds structurally related to this compound, illustrating the conditions relevant to its purification.
| Compound Name | CAS Number | Molecular Formula | Boiling Point | Notes |
| Diethyl (2-bromoethyl)phosphonate | 5324-30-1 | C₆H₁₄BrO₃P | 75 °C @ 1 mmHg sigmaaldrich.comchemicalbook.comsigmaaldrich.com | A stable ester derivative; its low-pressure boiling point indicates similar conditions are needed for the dichloride. |
| (2-Bromoethyl)phosphonic acid | 999-82-6 | C₂H₆BrO₃P | Not Applicable | A solid with a melting point of 92-96 °C; the hydrolysis product of the dichloride. |
Chemical Reactivity and Transformation Mechanisms of 2 Bromoethyl Phosphonic Dichloride
Electrophilic Nature of the Bromine Atom and Phosphorus Center
The chemical structure of (2-Bromoethyl)phosphonic dichloride confers a significant electrophilic character to two key positions within the molecule. The phosphorus atom is bonded to two highly electronegative chlorine atoms and one oxygen atom. This arrangement results in a substantial partial positive charge on the phosphorus atom, rendering it a strong electrophile susceptible to attack by nucleophiles.
Simultaneously, the bromine atom attached to the ethyl chain is also an electrophilic center. The carbon-bromine bond is polarized due to the higher electronegativity of bromine, making the carbon atom electron-deficient and a target for nucleophilic substitution reactions. pressbooks.pub This dual electrophilicity is a defining feature of the compound's reactivity.
Nucleophilic Substitution Reactions at the Alkyl Bromide Moiety
The bromoethyl group of this compound readily participates in nucleophilic substitution reactions. These reactions primarily proceed through an SN2 mechanism, given the primary nature of the alkyl halide. libretexts.org
SN2 Pathways with Various Nucleophiles
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (in this case, the bromide ion). youtube.comyoutube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. pressbooks.pubyoutube.com
Several factors influence the efficiency of the SN2 reaction at the bromoethyl moiety:
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. libretexts.org
Steric Hindrance: As a primary alkyl halide, the carbon atom is relatively unhindered, favoring the SN2 pathway. libretexts.org
Leaving Group Ability: Bromide is a good leaving group, facilitating the substitution. youtube.com
Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity. libretexts.org
Formation of Carbon-Heteroatom Bonds (e.g., C-O, C-N, C-S)
A significant application of the SN2 reactivity of this compound is the formation of new carbon-heteroatom bonds. libretexts.orgresearchgate.net This is a fundamental transformation in organic synthesis, allowing for the introduction of various functional groups. nih.gov
The reaction with different nucleophiles leads to a variety of products:
C-O Bond Formation: Reaction with alkoxides or hydroxides yields ethers or alcohols, respectively.
C-N Bond Formation: Amines and azides can act as nucleophiles to form substituted amines and alkyl azides.
C-S Bond Formation: Thiolates are effective nucleophiles for the formation of thioethers.
These reactions are pivotal for the synthesis of more complex organophosphorus compounds with tailored properties and functionalities. researchgate.net
Reactivity at the Phosphonyl Dichloride Moiety
The phosphonyl dichloride group is highly reactive, primarily due to the electrophilic nature of the phosphorus atom and the presence of two good leaving groups (chloride ions). nih.gov Nucleophilic substitution at the phosphorus center is a key feature of its chemistry. sapub.org
Hydrolysis to Phosphonic Acids and Esters
One of the most common reactions involving the phosphonyl dichloride moiety is hydrolysis, which leads to the formation of phosphonic acids or their corresponding esters. nih.gov This transformation is typically carried out in the presence of water or an alcohol.
The hydrolysis proceeds in a stepwise manner, with the sequential replacement of the chlorine atoms by hydroxyl or alkoxy groups. The initial product of hydrolysis is the corresponding phosphonochloridic acid, which can then undergo further hydrolysis to the phosphonic acid. nih.gov
| Reactant | Product | Conditions |
| This compound | (2-Bromoethyl)phosphonic acid | Water |
| This compound | Diethyl (2-bromoethyl)phosphonate | Ethanol |
This table provides a simplified overview of the hydrolysis and alcoholysis products.
The hydrolysis of phosphonyl dichlorides can be catalyzed by acids. nih.gov While the specific mechanism for this compound is not extensively detailed in readily available literature, general mechanisms for the acid-catalyzed hydrolysis of related organophosphorus compounds can provide insight. rsc.orgrsc.org
In an acid-catalyzed mechanism, the protonation of the phosphoryl oxygen is a key initial step. This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. The subsequent steps involve the departure of the chloride ions, facilitated by the solvent. The reaction can proceed through different pathways, such as an A-1 or A-2 mechanism, depending on the specific substrate and reaction conditions. rsc.org
Elimination Reactions Leading to Unsaturated Phosphonic Derivatives (e.g., Vinylphosphonic Dichloride formation)
The bromoethyl group of this compound can undergo a β-elimination reaction to form an unsaturated derivative. Specifically, dehydrobromination yields the industrially important monomer, vinylphosphonic dichloride.
This reaction is typically achieved by heating the substrate at high temperatures, often in the presence of a catalyst. The mechanism involves the removal of a proton from the carbon alpha to the phosphorus group and the simultaneous elimination of the bromide ion from the beta carbon.
Br-CH₂-CH₂-P(O)Cl₂ → CH₂=CH-P(O)Cl₂ + HBr
Studies on the analogous compound, 2-chloroethylphosphonic dichloride, show that dehydrochlorination can be accomplished by heating at temperatures of 330–340 °C in the presence of catalysts like barium chloride (BaCl₂). A similar process is expected for the bromo-analog, potentially under milder conditions due to the lower bond strength of the C-Br bond compared to the C-Cl bond. This elimination provides a direct route to vinylphosphonic derivatives, which are precursors to polymers and other functional materials. nih.gov
Radical Reactions and Reductive Transformations (e.g., Dehalogenation)
The carbon-bromine bond in this compound can be cleaved via reductive or radical pathways. Reductive dehalogenation would transform the bromoethyl group into an ethyl group, yielding ethylphosphonic dichloride.
While specific studies on this compound are not prevalent, the reductive dehalogenation of alkyl halides is a well-known transformation. Such reactions can be initiated by various reducing agents, including metal-based systems (e.g., iron-based bimetallic particles) or through single-electron transfer (SET) from a chemical or electrochemical source. organic-chemistry.org
A plausible radical mechanism for dehalogenation involves the following steps:
Initiation: A single electron is transferred from a reductant to the C-Br bond, causing its cleavage and forming a bromide anion and a carbon-centered radical.
Propagation: The resulting alkyl radical abstracts a hydrogen atom from a hydrogen source in the reaction medium (e.g., solvent, H-donor) to form the dehalogenated product.
Radical trapping experiments, for instance using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), could be employed to verify the involvement of radical intermediates in such transformations. Furthermore, photocatalytic methods have emerged as powerful tools for generating carbon-centered radicals that can participate in various transformations, including C-P bond formation.
Mechanistic Elucidation via Kinetic and Spectroscopic Studies
The mechanisms of the reactions involving this compound are elucidated through a combination of kinetic analyses and spectroscopic techniques.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for studying these reactions in real-time. organic-chemistry.org Given that phosphorus-31 is a 100% abundant, spin I=1/2 nucleus, it provides clean and quantitative spectra. Key applications include:
Reaction Monitoring: The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its chemical environment. The conversion of the phosphonic dichloride (P(O)Cl₂) to a phosphonate (B1237965) ester (P(O)(OR)₂) or a phosphonic acid (P(O)(OH)₂) results in significant and predictable changes in the ³¹P NMR spectrum, allowing for straightforward monitoring of reaction progress and product identification.
Kinetic Analysis: By acquiring spectra at regular intervals, the concentration of reactants, intermediates, and products can be quantified over time. This data allows for the determination of reaction rates and rate constants, providing insight into the reaction mechanism. For instance, monitoring the hydrolysis of related phosphonates has been used to establish pseudo-first-order kinetics. usgs.gov
Intermediate Detection: Transient, less stable intermediates can sometimes be observed directly by ³¹P NMR under appropriate conditions, offering direct evidence for a proposed reaction pathway.
Mass Spectrometry (MS) , particularly with soft ionization techniques like electrospray ionization (ESI-MS), is crucial for identifying the final products and any stable intermediates. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can confirm the elemental composition of the products of phosphonylation or hydrolysis reactions. Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that helps to distinguish between isomers. rsc.org
Kinetic studies , where reaction rates are measured as a function of reactant concentrations, temperature, and catalysts, provide quantitative data to support or refute proposed mechanisms. For example, determining the reaction order with respect to a nucleophile can distinguish between unimolecular and bimolecular substitution pathways. mdpi.com
Table 2: Spectroscopic and Kinetic Methods for Mechanistic Studies
| Technique | Application in Studying this compound Reactions | Reference |
|---|---|---|
| ³¹P NMR Spectroscopy | Real-time reaction monitoring, product quantification, kinetic rate determination, intermediate detection. | organic-chemistry.orgnii.ac.jp |
| Mass Spectrometry (MS) | Identification of products and intermediates, confirmation of molecular formula via HRMS. |
| Kinetic Analysis | Determination of reaction orders, rate constants, and activation parameters to support mechanistic hypotheses. | mdpi.comusgs.gov |
Applications in Advanced Organic Synthesis and Materials Science
Building Blocks for Complex Organophosphorus Scaffolds
The unique structure of (2-bromoethyl)phosphonic dichloride makes it a valuable starting material for constructing intricate organophosphorus compounds. It serves as a key building block for introducing the phosphonoethyl group into larger molecules, which is fundamental to the synthesis of various biologically relevant lipid analogues and synthetic intermediates.
This compound is instrumental in the synthesis of phosphonolipids, which are analogues of naturally occurring phospholipids (B1166683) where a C-P bond replaces a C-O-P linkage. A notable application is in the creation of phosphono-sphingomyelins. In a key synthetic approach, this compound is reacted with a protected ceramide, such as N-acyl-3-O-benzoyl-D-erythro-sphingosine, in the presence of a base like triethylamine. capes.gov.br This reaction forms a phosphonate (B1237965) intermediate. The bromine atom is subsequently displaced by a nucleophile, typically through quaternization with trimethylamine (B31210), to install the polar headgroup. A final deprotection step yields the target phosphono-sphingomyelin analogue. capes.gov.br This synthesis provides access to non-hydrolyzable mimics of sphingomyelin, which are valuable tools for biochemical and biophysical studies.
| Application | Reactant | Key Intermediate Step | Final Product |
| Phosphono-sphingomyelin Synthesis | N-acyl-3-O-benzoyl-D-erythro-sphingosine | Phosphonylation with this compound | Ceramide (trimethyl) aminoethyl phosphonate capes.gov.br |
Phosphoramidates are a class of organophosphorus compounds characterized by a P-N bond, which have applications in medicinal chemistry and as synthetic intermediates. nih.govresearchgate.net The synthesis of phosphoramidates can be achieved through the reaction of a phosphonic dichloride with an amine. This compound serves as a suitable precursor in this context. The reaction involves the nucleophilic attack of an amine on the phosphorus center of the dichloride, leading to the displacement of one or both chloride atoms to form the corresponding phosphonamidic chloride or phosphonic diamide, respectively. The retained bromoethyl group offers a site for further chemical modification, expanding the synthetic utility of the resulting phosphoramidate (B1195095) products. While various methods exist for phosphoramidate synthesis, the use of phosphonic dichlorides remains a fundamental approach. researchgate.net
The compound is a crucial reagent for producing analogues of ether lipids and Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in numerous physiological processes. nih.gov Synthetic strategies for PAF and its analogues often rely on the introduction of a phosphocholine (B91661) headgroup onto a glycerol-based backbone. This compound, sometimes referred to as 2-bromoethyl phosphorodichloridate in the literature, is ideal for this transformation. nih.govresearchgate.net The synthesis typically involves reacting the dichloride with a protected 1-O-alkylglycerol derivative. nih.gov This forms a bromoethyl phosphonate intermediate, which then reacts with trimethylamine to generate the desired phosphocholine moiety, yielding lyso-PAF analogues that can be further acetylated to produce PAF analogues. nih.govresearchgate.net This methodology has been pivotal in creating a wide range of PAF-like molecules for studying their structure-activity relationships and biological functions. nih.gov
Development of Phosphonic Acid Derivatives for Surface Functionalization
Derivatives of this compound, particularly (2-bromoethyl)phosphonic acid and its esters, are key components in the development of advanced materials. The phosphonic acid group is an excellent anchor for binding to a variety of metal and metal oxide surfaces, enabling the tailored functionalization of these materials.
Phosphonic acid derivatives are effective adhesion promoters and surface modifiers. The diethyl ester of (2-bromoethyl)phosphonic acid is a reactant used in synthesizing hydrolytically stable phosphonic acids that act as dental adhesives. sigmaaldrich.com In general, phosphate-functional compounds are known to promote adhesion to metal surfaces, a critical function in restorative dentistry. google.comspecialchem.comarkema.com
A significant application lies in the surface coating of iron oxide nanoparticles (IONPs). nih.gov Phosphonate-based ligands exhibit strong, often irreversible, binding to the surface of iron oxide. nih.govrsc.orgrsc.org This property is exploited to create stable, biocompatible coatings on IONPs for biomedical applications. nih.govrsc.org Small molecule phosphonate linkers can be synthesized and used to graft polymers, such as polyethylene (B3416737) glycol (PEG), onto the nanoparticle surface. nih.govrsc.org This coating enhances colloidal stability, prevents aggregation in biological media, and allows for further biofunctionalization, making the nanoparticles suitable for applications like organ nanowarming and as MRI contrast agents. nih.govnih.gov The strong phosphonate-iron oxide bond ensures the integrity of the coating, which is crucial for preserving the magnetic properties and biocompatibility of the nanoparticles. rsc.org
| Surface Application | Material | Phosphonate Derivative Function | Key Finding |
| Adhesion Promotion | Dental Restorative Composites | Precursor to hydrolytically stable dental adhesives sigmaaldrich.com | Improves bonding to metal-containing surfaces. |
| Surface Coating | Iron Oxide Nanoparticles (IONPs) | Acts as a strong anchor for attaching stabilizing polymers (e.g., PEG) nih.govrsc.org | Enhances colloidal stability and biocompatibility for biomedical use. rsc.orgresearchgate.net |
In the field of renewable energy, phosphonic acid derivatives are used to form self-assembled monolayers (SAMs) that are critical components of high-efficiency inverted perovskite solar cells (PSCs). researchgate.netrsc.org These SAMs serve as hole-transport layers (HTLs), facilitating the efficient extraction of charge carriers from the perovskite absorber layer. researchgate.netnih.gov The phosphonic acid headgroup strongly binds to the indium tin oxide (ITO) electrode, forming a dense, uniform monolayer. nih.govosti.gov This strong binding and uniform coverage are essential for reducing interfacial defects and energy losses, which in turn enhances the power conversion efficiency and operational stability of the solar cell. researchgate.netnih.gov The molecular structure of the SAM can be precisely tuned to optimize energy level alignment at the ITO/perovskite interface, leading to devices with exceptionally high performance. nih.govresearchgate.net
Catalysis and Ligand Design in Transition Metal Chemistry
This compound is a key precursor in the synthesis of sophisticated phosphine (B1218219) ligands essential for transition metal catalysis. The reactivity of the P-Cl bonds in the phosphonic dichloride allows for its conversion into various phosphine derivatives. These derivatives are crucial in forming stable and catalytically active complexes with transition metals such as palladium and nickel. cardiff.ac.uknih.gov The design of these ligands is a pivotal aspect of modern organic chemistry, as their electronic and steric properties directly influence the efficacy and selectivity of catalytic reactions. nih.gov
A significant application of ligands derived from this compound is in cross-coupling reactions, a cornerstone of carbon-carbon bond formation. nih.gov In the Negishi cross-coupling , which couples organozinc compounds with organohalides, palladium catalysts bearing specialized phosphine ligands show enhanced performance. nih.gov Ligands developed from this compound can modulate the catalyst to favor the desired reductive elimination pathway over side reactions like β-hydride elimination, which is a common challenge in couplings involving sp³-hybridized carbon centers. nih.gov The strategic design of these phosphine ligands, often involving late-stage diversification through C-H activation, allows for the creation of extensive ligand libraries with fine-tuned properties for specific catalytic applications. nih.govsnnu.edu.cn While the direct use of this compound in a well-known named reaction's ligand is not extensively documented, its derivatives, particularly phosphonates and phosphonic acids, serve as foundational building blocks for more complex ligand structures. organic-chemistry.org
Below is a table summarizing the role of key components in a typical Negishi cross-coupling reaction.
| Component | Role in Negishi Cross-Coupling |
| Organohalide (e.g., Aryl Bromide) | The electrophilic coupling partner. |
| Organozinc Reagent | The nucleophilic coupling partner that provides the alkyl or aryl group. nih.gov |
| Palladium or Nickel Catalyst | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). nih.govresearchgate.net |
| Phosphine Ligand | Stabilizes the metal center, influences catalytic activity and selectivity by modifying steric and electronic properties. nih.govnih.gov |
Polymer Chemistry and Functional Polyacids
This compound and its derivatives are valuable in polymer chemistry for creating functional polymers, especially those with phosphorus-containing sidechains. nih.gov These polymers are of significant interest due to properties such as flame retardancy, metal chelation, and enhanced adhesion. specialchem.com
Monomer Synthesis for Sidechain Phosphorus-Containing Polymers
The transformation of this compound into a polymerizable monomer is a key step. The dichloride can be hydrolyzed to the corresponding phosphonic acid, (2-bromoethyl)phosphonic acid. sigmaaldrich.com This molecule, or its esterified derivatives, can then be further modified. For example, the bromoethyl group allows for subsequent reactions to introduce a polymerizable moiety, such as a methacrylate (B99206) group. The Michaelis-Arbuzov reaction is another route, where a halide reacts with a trialkyl phosphite (B83602) to form a phosphonate, which can be part of a monomer structure. mdpi.com This versatility allows for the synthesis of a variety of phosphorus-containing monomers like (dimethoxyphosphoryl)methyl methacrylate, which can then be polymerized. nih.gov The resulting polymers carry phosphonic acid or phosphonate ester groups in their sidechains, imparting unique functionalities.
Controlled Polymerization Techniques
To create well-defined polymers with predictable molecular weights and low dispersity, controlled polymerization techniques are essential. sigmaaldrich.com Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization are powerful methods used for phosphorus-containing monomers. sciengine.comtcichemicals.com For instance, the RAFT polymerization of monomers like dimethyl(methacryloyloxy)methyl phosphonate has been successfully demonstrated, yielding polymers with controlled molecular weights. rsc.org These controlled processes are crucial as they allow for the synthesis of complex polymer architectures, such as block copolymers and star polymers, which are beneficial for advanced applications in materials science and biomedicine. sigmaaldrich.comrsc.org The ability to control the polymerization process is vital for tailoring the final properties of the material for specific uses, from drug delivery systems to advanced coatings. tcichemicals.comnih.gov
The table below compares key features of ATRP and RAFT polymerization techniques.
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation Chain-Transfer (RAFT) |
| Control Mechanism | Reversible activation/deactivation of dormant polymer chains by a transition metal catalyst (e.g., copper). sigmaaldrich.com | Reversible chain transfer between active and dormant polymer chains mediated by a RAFT agent (e.g., dithioester). rsc.org |
| Key Components | Monomer, initiator with a labile halogen, transition metal complex (catalyst and ligand). sigmaaldrich.com | Monomer, radical initiator, RAFT agent. tcichemicals.com |
| Monomer Scope | Wide range, including styrenes, (meth)acrylates, and acrylamides. sigmaaldrich.com | Very broad, considered one of the most versatile controlled radical polymerization methods. tcichemicals.com |
| End-group Fidelity | High, allowing for synthesis of block copolymers and other complex architectures. sigmaaldrich.com | High, also enabling the creation of complex polymer structures. rsc.org |
Contributions to Supramolecular Chemistry and Hybrid Materials
Derivatives of this compound, primarily the corresponding phosphonic acid, are significant contributors to the fields of supramolecular chemistry and the development of hybrid organic-inorganic materials. rsc.org The phosphonic acid group (-P(O)(OH)₂) is an excellent linker or building block because it can strongly coordinate to a wide variety of metal ions. nih.gov
This coordination leads to the formation of metal-phosphonate networks. These networks are a class of hybrid materials that can be designed at the molecular level to have specific structures and properties. rsc.org By choosing different metal ions and organic linkers, researchers can create materials with one-, two-, or three-dimensional structures. These materials often exhibit high thermal stability and well-defined porosity, making them promising for applications in gas storage, separation, and heterogeneous catalysis. rsc.orgrsc.org The presence of the bromoethyl group on the phosphonic acid linker offers a route for post-synthesis modification, allowing for the introduction of further organic functionalities into the hybrid material, thereby creating multifunctional systems. The synthesis of 2-phosphonoethanesulfonic acid and its use in forming barium-based phosphonate structures further illustrates the utility of bifunctional phosphonic acids in creating novel materials. osti.gov
Advanced Analytical and Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (2-Bromoethyl)phosphonic dichloride, offering unparalleled insight into the proton, carbon, and phosphorus nuclei.
The ¹H NMR spectrum of this compound is predicted to exhibit two distinct multiplets corresponding to the two inequivalent methylene (B1212753) (-CH₂) groups in the ethyl chain.
-CH₂P Group: The protons on the carbon adjacent to the phosphonic dichloride group are expected to appear as a complex multiplet. This complexity arises from coupling to the adjacent methylene protons (³JHH) and strong, two-bond coupling to the phosphorus-31 nucleus (²JPH).
-CH₂Br Group: The protons on the carbon bonded to the bromine atom are also anticipated to form a multiplet. This signal is influenced by coupling to the adjacent methylene protons (³JHH) and a weaker, three-bond coupling to the phosphorus-31 nucleus (³JPH).
Due to the strong electron-withdrawing effects of both the bromine atom and the P(O)Cl₂ group, both signals are expected to be shifted significantly downfield. By analogy with closely related structures like diethyl (2-bromoethyl)phosphonate, the signal for the -CH₂Br protons would likely appear at a lower field than the -CH₂P protons. For instance, in diethyl (2-bromoethyl)phosphonate, the methylene protons adjacent to the bromine appear around 3.54 ppm, while the methylene protons adjacent to the phosphonate (B1237965) group are found near 2.39 ppm. chemicalbook.com
The proton-decoupled ¹³C NMR spectrum provides a clear view of the carbon framework. For this compound, two distinct signals are expected, one for each carbon atom in the ethyl chain.
A key feature of the ¹³C NMR spectrum is the coupling between the carbon and phosphorus atoms, which results in the splitting of each carbon signal into a doublet.
C-P Coupling: The carbon atom directly bonded to the phosphorus (C1) will exhibit a large one-bond coupling constant (¹JCP). The carbon atom adjacent to it (C2) will show a smaller two-bond coupling constant (²JCP).
The chemical shifts are influenced by the attached electronegative atoms. The carbon bonded to bromine (C-Br) is expected to appear in the typical range for alkyl halides, while the carbon bonded to the phosphorus group (C-P) will also be significantly downfield. In similar structures like diethyl (2-chloroethyl)phosphonate, the carbon attached to the phosphorus appears around 28 ppm (with a ¹JCP of ~130 Hz) and the carbon attached to the halogen appears around 43 ppm (with a ²JCP of ~5 Hz). spectrabase.com
³¹P NMR spectroscopy is exceptionally useful for organophosphorus compounds, as it directly probes the phosphorus nucleus. huji.ac.il For this compound, the proton-decoupled ³¹P NMR spectrum is expected to show a single sharp signal, confirming the presence of a single phosphorus environment.
The chemical shift (δ) of this signal is highly characteristic of the P(O)Cl₂ functional group. Phosphonic dichlorides typically resonate in a specific region of the ³¹P NMR spectrum. For example, methylphosphonic dichloride shows a signal at approximately +43.5 ppm, and vinylphosphonic dichloride appears at +34.5 ppm. spectrabase.com Therefore, the chemical shift for this compound is anticipated to be in a similar range, between +30 and +45 ppm, relative to an 85% H₃PO₄ standard.
In a proton-coupled ³¹P NMR spectrum, this signal would be split into a complex multiplet due to coupling with the four protons on the adjacent ethyl group (two-bond and three-bond P-H coupling). huji.ac.il
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak connecting the signals of the -CH₂P and -CH₂Br proton multiplets, definitively establishing that these two groups are adjacent to one another in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would show a correlation between the downfield proton signal and its corresponding carbon signal, and another correlation for the upfield proton and carbon pair, allowing for unequivocal assignment of each ¹H and ¹³C pair.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, particularly Infrared (IR) spectroscopy, are used to identify the characteristic functional groups within the molecule by detecting their unique vibrational frequencies.
The IR spectrum of this compound is characterized by several strong absorption bands that are diagnostic for its key structural features. The spectrum can be divided into the group frequency region (4000 to 1450 cm⁻¹) and the fingerprint region (1450 to 600 cm⁻¹), which contains a complex pattern of absorptions unique to the molecule. msu.edu
Key predicted absorption bands include:
P=O Stretch: A very strong and sharp absorption band is expected for the phosphoryl group (P=O). In phosphonic dichlorides, this band typically appears in the range of 1300–1250 cm⁻¹. For comparison, the P=O stretch in phenylphosphonic dichloride is observed as a very strong band around 1270 cm⁻¹. chemicalbook.com
C-H Stretch: Absorptions corresponding to the stretching vibrations of the C-H bonds in the methylene groups are expected to appear in the region of 3000–2850 cm⁻¹. libretexts.org
P-Cl Stretch: Strong absorptions corresponding to the symmetric and asymmetric stretching of the P-Cl bonds are predicted to occur in the fingerprint region, typically between 600 and 500 cm⁻¹. uhcl.edu
C-Br Stretch: The carbon-bromine stretching vibration is also expected in the lower frequency fingerprint region, generally between 700 and 500 cm⁻¹. uhcl.edu
The combination of these characteristic bands provides definitive evidence for the presence of the phosphoryl, alkyl halide, and phosphonic dichloride functionalities within the molecule.
Raman Spectroscopy
Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule. It is particularly useful for identifying the functional groups present in a sample and for obtaining a unique "fingerprint" of the compound. For this compound, Raman spectroscopy would be instrumental in confirming the presence of key structural features.
While a specific, experimentally obtained Raman spectrum for this compound is not widely available in the public domain, the expected characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule.
Table 1: Predicted Raman Active Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| P=O stretch | Phosphoryl group | 1250 - 1300 |
| P-Cl stretch (asymmetric) | Dichlorophosphonyl group | 550 - 600 |
| P-Cl stretch (symmetric) | Dichlorophosphonyl group | 450 - 500 |
| C-Br stretch | Bromoalkyl group | 500 - 650 |
| C-C stretch | Ethyl backbone | 900 - 1100 |
| CH₂ rock/twist/wag | Ethyl backbone | 700 - 1300 |
The observation of these characteristic bands would provide strong evidence for the structure of this compound. The intensity and exact position of these peaks can also be influenced by the sample's physical state and the presence of impurities.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. chemicalbook.com While this compound is a relatively small and volatile molecule that can also be analyzed by other ionization methods, ESI-MS could be employed, particularly if coupled with liquid chromatography. In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, from which ions are liberated into the gas phase. chemicalbook.com For this compound, which can be prone to hydrolysis, aprotic solvents would be necessary. In the positive ion mode, one might expect to observe the protonated molecule [M+H]⁺ or adducts with other cations present in the solvent, such as sodium [M+Na]⁺.
Tandem mass spectrometry (MS/MS) is a crucial tool for the unambiguous structural confirmation of chemical compounds. nih.govfao.org In an MS/MS experiment, a specific precursor ion, such as the molecular ion or a protonated molecule of this compound, is selected and then subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller fragment ions, creating a characteristic fragmentation pattern that serves as a structural fingerprint.
While specific MS/MS data for this compound is not publicly available, a hypothetical fragmentation pattern can be predicted.
Table 2: Plausible Fragmentation Pathways for the Molecular Ion of this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
|---|---|---|---|
| [C₂H₄BrCl₂OP]⁺ | [C₂H₄BrOP]⁺ | Cl | |
| [C₂H₄BrCl₂OP]⁺ | [CH₂BrCH₂P(O)Cl]⁺ | Cl | |
| [C₂H₄BrCl₂OP]⁺ | [P(O)Cl₂]⁺ | C₂H₄Br |
Analysis of these fragment ions would allow for the confirmation of the connectivity of the atoms within the molecule.
High-resolution mass spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with very high accuracy. nih.gov By measuring the mass-to-charge ratio to several decimal places, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas. This is a definitive method for confirming the identity of a synthesized compound.
Table 3: Theoretical Exact Mass of this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
|---|---|---|
| C₂H₄⁷⁹Br³⁵Cl₂OP | Most abundant isotopes | 225.8607 |
| C₂H₄⁸¹Br³⁵Cl₂OP | 227.8587 | |
| C₂H₄⁷⁹Br³⁵Cl³⁷ClOP | 227.8578 |
An experimental HRMS measurement that matches one of these theoretical values would provide strong evidence for the elemental composition of this compound.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given its likely volatility, this compound should be amenable to GC analysis. In GC, the sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase.
A typical GC analysis of this compound would provide a chromatogram showing a peak corresponding to the compound at a specific retention time. The area of this peak is proportional to the amount of the compound present, allowing for quantitative analysis and purity determination. The presence of other peaks would indicate impurities. For enhanced identification, the GC system is often coupled with a mass spectrometer (GC-MS). While specific GC methods for this compound are not detailed in readily available literature, methods for similar compounds like ethylphosphonic acid derivatives have been developed. nih.gov
Table 4: Illustrative Parameters for a Hypothetical GC Method for this compound Analysis
| Parameter | Example Value/Condition |
|---|---|
| Column Type | Fused silica (B1680970) capillary column with a non-polar or mid-polarity stationary phase |
| Injection Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 60°C, ramped to 280°C |
| Carrier Gas | Helium or Nitrogen |
The retention time obtained under specific GC conditions would be a key characteristic for the identification of this compound.
Liquid Chromatography (LC)
Liquid chromatography (LC) stands as a pivotal technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For the analysis of this compound, LC methods primarily focus on its more stable hydrolysis product, (2-Bromoethyl)phosphonic acid, due to the high reactivity of the dichloride moiety with aqueous components typically used in reversed-phase HPLC.
Research Findings
The analysis of phosphonic acids, including halogenated species, presents unique challenges due to their high polarity and poor retention on conventional reversed-phase columns. Research has shown that porous graphitic carbon (PGC) stationary phases are particularly effective for the separation of these compounds. nih.govresearchgate.net The unique properties of PGC allow for retention based on electronic interactions, making it suitable for highly polar analytes that are difficult to retain otherwise. nih.gov
Methodologies for the analysis of various phosphonic acids have been developed utilizing PGC columns with volatile mobile phases, which is advantageous for subsequent detection by mass spectrometry (MS) or evaporative light-scattering detectors (ELSD). nih.gov For instance, a mixture of phosphonic acids has been successfully resolved using a trifluoroacetic acid-acetonitrile gradient elution. nih.gov This approach demonstrates the feasibility of separating structurally similar phosphonic acids, a principle that is applicable to the analysis of (2-Bromoethyl)phosphonic acid and its potential impurities.
While direct analysis of this compound via LC is impractical due to its reactivity, LC is the method of choice for monitoring the purity of the resulting (2-Bromoethyl)phosphonic acid after synthesis and hydrolysis. The technique can effectively separate the target acid from starting materials, by-products, and degradation products.
Illustrative Chromatographic Conditions
The following data table outlines a typical set of parameters for the analysis of (2-Bromoethyl)phosphonic acid using high-performance liquid chromatography. These conditions are based on established methods for similar phosphonic acids. nih.govresearchgate.net
| Parameter | Condition |
| Stationary Phase | Porous Graphitic Carbon (PGC) |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-30% B; 15-18 min: 30% B; 18-20 min: 30-5% B; 20-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or Mass Spectrometer (MS) |
Theoretical and Computational Studies of 2 Bromoethyl Phosphonic Dichloride and Its Derivatives
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its physical properties and chemical reactivity. For (2-bromoethyl)phosphonic dichloride, these calculations would reveal the distribution of electrons in its molecular orbitals and the partial charges on each atom.
The reactivity of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A molecular orbital diagram illustrates the energy levels of these orbitals. bccampus.cayoutube.com In a simplified representation, the HOMO would likely be localized on the atoms with lone pairs, such as the oxygen and chlorine atoms, as well as the bromine atom, making them potential sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the phosphorus atom, which is bonded to three electronegative atoms (one oxygen and two chlorines), making it highly electrophilic and susceptible to nucleophilic attack. youtube.com
The interaction between these frontier orbitals determines the course of many chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates higher reactivity.
Illustrative Molecular Orbital Energy Levels for a Generic Phosphonic Dichloride
| Molecular Orbital | Description | Probable Localization |
|---|---|---|
| LUMO+1 | Higher energy antibonding orbital | C-H, C-C antibonding |
| LUMO | Lowest Unoccupied Molecular Orbital | P=O antibonding (π), P-Cl antibonding (σ)** |
| HOMO | Highest Occupied Molecular Orbital | Lone pairs on Oxygen, Chlorine, and Bromine atoms |
Natural Bond Orbital (NBO) analysis is a computational method used to calculate the distribution of charge on the atoms within a molecule. wisc.edu For this compound, the highly electronegative oxygen, chlorine, and bromine atoms would draw electron density away from the phosphorus and carbon atoms, resulting in a significant partial positive charge on the phosphorus atom. This charge distribution makes the phosphorus atom the primary site for nucleophilic attack.
The carbon atoms in the ethyl chain would also exhibit partial positive charges, with the carbon adjacent to the bromine atom (Cα) being more electrophilic than the carbon adjacent to the phosphorus atom (Cβ) due to the high electronegativity of bromine. This suggests that nucleophilic attack could also potentially occur at the Cα position, leading to substitution of the bromine atom.
Predicted Partial Charges for this compound and Related Compounds
| Atom | This compound (Predicted) | Ethylphosphonic dichloride (Calculated) |
|---|---|---|
| P | Highly Positive | Positive |
| O | Negative | Negative |
| Cl | Negative | Negative |
| C (adjacent to P) | Slightly Positive | Slightly Positive |
| C (adjacent to Br/H) | Positive | Slightly Positive |
Reaction Mechanism Investigations
Computational studies are invaluable for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating reaction energy profiles.
Nucleophilic substitution at the phosphorus center of phosphonic dichlorides is a common reaction. These reactions can proceed through different mechanisms, primarily the concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a pentacoordinate intermediate. sapub.orgsemanticscholar.org
For a reaction involving a strong nucleophile, a concerted mechanism is often favored. The transition state would involve the incoming nucleophile and the leaving group (one of the chloride ions) occupying apical positions in a trigonal bipyramidal geometry around the phosphorus atom. acs.org DFT calculations on similar systems have shown that the nature of the nucleophile and the leaving group can influence whether the reaction proceeds through a single transition state or via a more stable intermediate. semanticscholar.orgmdpi.com
The presence of the bromoethyl group can also influence the reactivity. The electron-withdrawing nature of the bromine atom would further increase the electrophilicity of the phosphorus center, potentially accelerating the rate of nucleophilic substitution compared to ethylphosphonic dichloride.
This compound has the potential to undergo elimination reactions, particularly the dehydrobromination to form vinylphosphonic dichloride. The energy profile for such a reaction would involve a transition state where a base removes a proton from the carbon adjacent to the phosphorus atom, with the simultaneous departure of the bromide ion. Computational studies on the pyrolysis of organophosphorus compounds suggest that such eliminations can occur through four or six-membered cyclic transition states. dtic.mil
Rearrangement reactions are also a possibility in organophosphorus chemistry. nih.gov For instance, under certain conditions, a 1,2-migration of the phosphonyl group could be envisaged, although this is less common for saturated alkyl chains. Theoretical calculations would be essential to determine the feasibility of such rearrangements by calculating the energy barriers of the corresponding transition states. rsc.org
Conformation Analysis and Stereochemical Considerations
The presence of single bonds in the ethyl chain of this compound allows for rotation, leading to different conformations. The relative stability of these conformers is determined by steric and stereoelectronic effects. wikipedia.org
The rotation around the C-C bond will have a specific energy barrier. Studies on haloethanes have shown that the rotational barrier is influenced by the size of the halogen atom and the length of the carbon-halogen bond. vaia.com While the bromine atom is larger than a hydrogen atom, the C-Br bond is also longer, which can mitigate the steric hindrance in the eclipsed conformation.
Comparison of Rotational Barriers for Ethane and Haloethanes
| Molecule | Rotational Barrier (kJ/mol) |
|---|---|
| Ethane | 12.1 |
| Chloroethane | 15.0 |
| Bromoethane | 15.0 |
The relative orientation of the P(O)Cl2 group and the bromine atom will define the most stable conformer. It is likely that the anti-conformation, where the bulky P(O)Cl2 and Br groups are farthest apart, would be the most stable due to minimized steric repulsion. Gauche conformations would be higher in energy. Stereoelectronic effects, such as hyperconjugation between the C-H or C-C bonding orbitals and the antibonding orbitals of the C-Br and P-Cl bonds, would also play a role in determining the conformational preferences. iau.ir
Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules like this compound, providing valuable data for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Density Functional Theory (DFT) is a primary method for predicting NMR chemical shifts. For organophosphorus compounds, calculations are typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the electronic environment around the magnetic nuclei (¹H, ¹³C, ³¹P). The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for calculating isotropic shielding constants, which are then converted to chemical shifts using a reference standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, and phosphoric acid for ³¹P).
For this compound, the predicted chemical shifts would be influenced by the electronegativity of the bromine and chlorine atoms, as well as the phosphorus center. The methylene (B1212753) protons (CH₂) adjacent to the bromine would exhibit a downfield shift compared to those adjacent to the phosphonic dichloride group. Similarly, the ³¹P chemical shift would be characteristic of a phosphonic dichloride environment, significantly different from its corresponding phosphonic acid or ester derivatives.
Vibrational Spectroscopy (Infrared and Raman):
Theoretical vibrational frequencies are also calculated using methods like DFT. These calculations provide insights into the molecule's vibrational modes, which correspond to specific stretching, bending, and torsional motions of the atoms. The predicted frequencies help in the assignment of experimental infrared (IR) and Raman spectra.
For this compound, key predicted vibrational frequencies would include the P=O stretching frequency, which is typically strong in the IR spectrum, and the P-Cl and C-Br stretching frequencies. The presence of the ethyl chain would introduce additional vibrational modes corresponding to C-H and C-C stretching and bending. A search of existing literature indicates that the synthesis of 2-chloroethylphosphonyl dichloride has been reported, though with challenges, suggesting that computational studies could aid in the characterization of such compounds. researchgate.net
Table of Predicted Spectroscopic Data (Hypothetical)
Since direct computational data for this compound is not available, the following table is a hypothetical representation based on typical values for similar functional groups in related organophosphorus compounds.
| Nucleus/Bond | Predicted NMR Chemical Shift (ppm) | Predicted Vibrational Frequency (cm⁻¹) |
| ¹H (CH₂-Br) | 3.5 - 4.0 | 2900 - 3000 (stretching) |
| ¹H (CH₂-P) | 2.5 - 3.0 | 2900 - 3000 (stretching) |
| ¹³C (CH₂-Br) | 30 - 35 | - |
| ¹³C (CH₂-P) | 25 - 30 | - |
| ³¹P | +30 - +40 | - |
| P=O | - | 1250 - 1350 (stretching) |
| P-Cl | - | 450 - 600 (stretching) |
| C-Br | - | 500 - 650 (stretching) |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the intermolecular interactions of this compound in various environments.
To perform an MD simulation, a force field is required to describe the potential energy of the system as a function of its atomic coordinates. For organophosphorus compounds, specialized force fields or parameter sets are often necessary to accurately model the interactions involving the phosphorus atom.
An MD simulation of this compound could reveal how the molecules interact with each other in the liquid state. The polar P=O and P-Cl bonds would be expected to lead to significant dipole-dipole interactions, influencing the bulk properties of the compound, such as its boiling point and density. The bromoethyl group would contribute to van der Waals interactions.
Future Research Directions and Emerging Trends
Sustainable Synthetic Pathways for Reduced Environmental Impact
The traditional synthesis of organophosphorus compounds, particularly those involving phosphorus halides like phosphorus trichloride (B1173362), often relies on energy-intensive processes and generates hazardous byproducts. rsc.org The production of precursors like phosphoryl chloride and phosphorus trichloride is problematic due to their high toxicity and hazardous nature. rsc.org Future research must focus on developing greener and more sustainable synthetic routes for (2-Bromoethyl)phosphonic dichloride and its derivatives to minimize environmental impact.
Emerging strategies in green chemistry could be adapted for this purpose. rsc.org This includes the exploration of catalytic systems to replace stoichiometric reagents, the use of less hazardous solvents and starting materials, and the implementation of energy-efficient reaction conditions, such as microwave-assisted synthesis, which can reduce reaction times and improve yields. rsc.orgontosight.ai Bioremediation techniques, which use enzymes or microbes to decontaminate organophosphates, highlight a growing trend toward environmentally benign lifecycle management of these chemicals. nih.gov
| Aspect | Traditional Method | Potential Sustainable Alternative | Anticipated Benefits |
| Precursors | Reliance on hazardous reagents like PCl₃. rsc.orggoogle.com | Catalytic P-C bond formation, use of elemental phosphorus. rsc.orgtandfonline.com | Reduced toxicity, improved atom economy. |
| Energy Input | High-temperature, energy-intensive processes. rsc.org | Microwave-assisted synthesis, mechanochemistry. ontosight.ai | Faster reactions, lower energy consumption. |
| Solvents | Use of volatile and toxic organic solvents. | Supercritical fluids, ionic liquids, or solvent-free conditions. google.com | Reduced environmental release, easier product separation. |
| Byproducts | Generation of corrosive and toxic waste (e.g., HCl). google.com | Designing reactions with benign byproducts (e.g., water) or catalytic cycles that minimize waste. acs.org | Reduced waste treatment costs, improved safety. |
Exploration of Novel Reactivity Patterns and Catalytic Applications
The dual reactivity of this compound offers significant potential for creating novel molecular architectures. The phosphonic dichloride group can be readily converted into phosphonate (B1237965) esters, amides, or acids, while the bromoethyl group is amenable to nucleophilic substitution, elimination, or conversion to an organometallic reagent. Future work should systematically explore the selective and sequential functionalization of these two sites.
Furthermore, derivatives of this compound could serve as precursors for new catalysts or ligands. tcichemicals.com Phosphorus-based organocatalysis is a rapidly growing field, with phosphines and phosphoric acids being used to catalyze a wide range of organic transformations. acs.orgbeilstein-journals.org By converting the phosphonic dichloride into a chiral phosphine (B1218219) or a Brønsted acid, new catalysts could be developed. The ethyl linker provides flexibility, and the terminal group (initially bromine) can be modified to tune the catalyst's steric and electronic properties for specific applications in asymmetric synthesis. tcichemicals.com
| Reactive Site | Potential Transformation | Resulting Functional Group | Potential Application Area |
| P-Cl Bonds | Alcoholysis / Phenolysis | Phosphonate Ester | Precursor for flame retardants, polymers, bioactive molecules. nih.gov |
| P-Cl Bonds | Aminolysis | Phosphonamide | Building block for medicinal chemistry, ligands. rsc.org |
| P-Cl Bonds | Hydrolysis | Phosphonic Acid | Functional group for surface modification, biomaterials, catalysis. beilstein-journals.orgnih.gov |
| C-Br Bond | Nucleophilic Substitution (e.g., with NaN₃, KCN) | Azide, Nitrile | "Click" chemistry handle, precursor for further synthesis. sigmaaldrich.com |
| C-Br Bond | Grignard Formation | Organomagnesium Reagent | C-C bond formation, coupling reactions. |
| C-Br Bond | Elimination (with base) | Vinylphosphonic Derivative | Monomer for polymerization, Michael acceptor. |
Integration into Advanced Functional Materials and Nanotechnology
Phosphorus-containing polymers are of immense interest for their diverse properties, including flame retardancy, biocompatibility, and proton conductivity. nih.govacs.org this compound is an ideal candidate as a monomer or functionalizing agent for creating advanced materials. The phosphonic dichloride moiety can undergo polycondensation to form polyphosphonates, a class of polymers with potential biomedical applications due to their biodegradability and structural similarity to natural nucleic acids. nih.govacs.org
The bromoethyl side chain offers a powerful tool for post-polymerization modification, allowing for the attachment of various functional groups to tailor the material's properties. This could lead to the development of:
Smart Polymers: Materials that respond to stimuli like pH or temperature.
Biomaterials: The phosphonate group is known for bone targeting and improving water solubility, making it useful for drug delivery systems and tissue engineering scaffolds. beilstein-journals.orgacs.org
Nanocomposites: Phosphonic acids are excellent for functionalizing surfaces of nanoparticles and metal oxides, enabling the creation of hybrid organic-inorganic materials with unique optical, electronic, or catalytic properties. beilstein-journals.org
| Material Type | Role of this compound | Key Property | Emerging Application |
| Polyphosphonates | Monomer in polycondensation reactions. | Biodegradability, biocompatibility. acs.org | Drug delivery carriers, therapeutic formulations. mdpi.com |
| Flame Retardants | Additive or reactive monomer for commodity polymers. | Fire resistance. nih.gov | Safer and more effective fire-resistant plastics and textiles. |
| Proton-Conducting Membranes | Precursor to polymers bearing phosphonic acid groups. | Proton conductivity, thermal stability. acs.org | Components for fuel cells and alternative energy devices. |
| Surface-Modified Nanoparticles | Surface functionalizing agent (after hydrolysis to the phosphonic acid). | Strong binding to metal oxides, improved dispersion. beilstein-journals.org | Nanocrystal stabilization, development of hybrid materials. beilstein-journals.org |
Development of High-Throughput Screening for Derivatives
To accelerate the discovery of new applications, future research should focus on creating chemical libraries based on the this compound scaffold. By systematically reacting the phosphonic dichloride and bromoethyl groups with a diverse set of reagents, a large library of derivatives can be generated.
High-throughput screening (HTS) methods can then be employed to rapidly evaluate these compounds for desired properties. umn.edu For example, these libraries could be screened for:
Biological Activity: Against enzyme targets in cancer or infectious diseases. umn.edumdpi.com
Agrochemical Potential: As novel herbicides or insecticides, a traditional application area for organophosphorus compounds. lifechemicals.comnih.gov
Material Properties: Identifying derivatives that enhance flame retardancy or act as efficient plasticizers.
The development of new analytical methods, such as advanced mass spectrometry techniques and HPLC after derivatization, will be crucial for characterizing these libraries and their transformation products. nih.govacs.orgnih.gov
Computational Design of New Phosphorus-Containing Molecules
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules before their synthesis, saving time and resources. nih.gov Methods like Density Functional Theory (DFT) can be applied to this compound and its derivatives to guide experimental work. nih.govmdpi.com
Future research should leverage computational approaches to:
Design Novel Ligands: In silico screening can predict the binding affinity and steric/electronic properties of new phosphine ligands derived from the subject compound, optimizing them for specific catalytic reactions. rsc.orgrsc.org
Predict Polymer Properties: Simulate the conformational and material properties of polymers derived from this compound to identify promising candidates for functional materials.
Elucidate Reaction Mechanisms: Use DFT calculations to understand the transition states and intermediates of novel reactions, facilitating the optimization of reaction conditions. researchgate.net
Create Virtual Libraries: Generate large in silico libraries of derivatives and use computational docking or QSAR (Quantitative Structure-Activity Relationship) models to screen for potential biological activity, prioritizing the most promising candidates for synthesis. nih.govnih.gov
| Computational Method | Application to this compound Research | Expected Outcome |
| Density Functional Theory (DFT) | Calculate molecular orbitals, reaction energies, and spectroscopic properties. nih.govmdpi.com | Prediction of reactivity, guidance for synthesis, and interpretation of experimental data. |
| Molecular Dynamics (MD) | Simulate the behavior of polymers or large molecular assemblies over time. | Insight into material properties like glass transition temperature and mechanical strength. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity or physical properties. | Predictive models to screen virtual libraries for drug candidates or new materials. |
| In Silico Docking | Predict the binding mode and affinity of a molecule to a biological target. nih.gov | Identification of potential enzyme inhibitors or receptor agonists/antagonists. |
Q & A
Q. How can hydrolysis of (2-bromoethyl)phosphonic dichloride be minimized during polymer synthesis?
Hydrolysis is a critical side reaction that reduces polymer yield. To mitigate this:
- Use anhydrous solvents (e.g., dry dimethylformamide) and maintain an inert atmosphere (N₂/Ar) .
- Conduct reactions at lower temperatures (e.g., 20°C), which limit hydrolysis while maintaining solubility of intermediates .
- Optimize the molar ratio of reagents : Excess phosphonic dichloride (2:1 molar ratio to diols) improves yield and polymer viscosity .
Q. What experimental parameters significantly influence the inherent viscosity of polyphosphonates derived from this compound?
Key factors include:
- Reagent molar ratio : A 2:1 excess of phosphonic dichloride enhances chain elongation .
- Temperature : Lower temperatures (20°C) favor higher viscosity by suppressing side reactions .
- Reaction time : Extended durations (e.g., 12 hours) improve crosslinking in polymer networks .
Q. What safety precautions are essential when handling this compound?
- Use personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of toxic fumes .
- Store under anhydrous conditions in sealed containers to prevent hydrolysis .
Advanced Research Questions
Q. How can conflicting data on temperature effects in polyphosphonate synthesis be resolved?
Contradictions (e.g., Iliescu et al. vs. Prot [30]) may arise from differences in:
- Reagent purity : Ensure diol salts are free of moisture .
- Atmosphere control : Trace moisture accelerates hydrolysis, skewing yield .
- Replication : Use a central composite experimental design to isolate temperature effects while controlling other variables (e.g., base concentration) .
Q. What strategies enable the synthesis of unsaturated phosphonic dichlorides from halogenated derivatives?
- Catalytic dehydrohalogenation : Use triphenyl phosphine at 140–165°C under partial vacuum to minimize byproducts .
- Distillative removal : Continuously isolate unsaturated products (e.g., vinylphosphonic dichloride) to shift equilibrium .
Q. How can phosphonic acid esters be converted into this compound derivatives?
- Treat esters with PCl₅ (2.5 eq) and POCl₃ (1.3 eq) under reflux to generate dichlorides .
- Monitor reaction progress via ³¹P NMR to confirm complete conversion .
Methodological Considerations
Q. What analytical techniques are recommended for characterizing this compound-based polymers?
- FT-IR spectroscopy : Identify P=O (1240–1280 cm⁻¹) and P-O-C (950–1050 cm⁻¹) bonds in crosslinked networks .
- Inherent viscosity measurements : Use an Ubbelohde viscometer at 25°C (0.5 g/dL in DMF) to assess polymer molecular weight .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability of phosphoester linkages .
Q. How can interfacial polycondensation be optimized for scalable polymer synthesis?
- Vapor-liquid systems : Enhance monomer diffusion by controlling interfacial tension with surfactants .
- Solid-liquid systems : Use finely ground diol salts to increase surface area for reaction .
Data Contradictions and Resolution
Q. Why do some studies report increased polymer yield at higher temperatures despite hydrolysis risks?
- Competing kinetics : Elevated temperatures may accelerate polycondensation faster than hydrolysis in rigorously anhydrous systems .
- Reagent excess : Higher phosphonic dichloride concentrations can offset hydrolysis losses .
Synthetic Applications
Q. How can this compound be used to design biodegradable hydrogels?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
